molecular formula C10H9NO3 B6256298 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 336783-92-7

4-hydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6256298
CAS No.: 336783-92-7
M. Wt: 191.2
InChI Key:
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Description

4-hydroxy-1-methyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazones with Dowtherm A at elevated temperatures, followed by recrystallization from dimethylformamide to yield the target compound .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-hydroxy-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used to investigate biological pathways and interactions, particularly those involving indole derivatives.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

4-hydroxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups enable unique interactions and reactivity compared to other indole derivatives .

Properties

CAS No.

336783-92-7

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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